1,3-Dioctyl-2-thiourea

Metal Extraction Solvent Extraction Lipophilicity

1,3-Dioctyl-2-thiourea (34853-57-1) is a symmetrically N,N′-disubstituted thiourea with two lipophilic octyl chains, ensuring exceptional organic-phase solubility (LogP 5.95). It selectively extracts soft metal ions (Hg, Cu, Pd) via S-donor coordination, minimizing extractant loss to the aqueous phase. The well-defined coordination chemistry enables reversible sensing in optical/electrochemical sensors and serves as a versatile building block for asymmetric derivatives. Choose this compound over shorter-chain analogs for optimal extraction efficiency and process economics in hydrometallurgy or wastewater treatment.

Molecular Formula C17H36N2S
Molecular Weight 300.5 g/mol
CAS No. 34853-57-1
Cat. No. B3025610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioctyl-2-thiourea
CAS34853-57-1
Molecular FormulaC17H36N2S
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=S)NCCCCCCCC
InChIInChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)
InChIKeyRNGRBOULPSEYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioctyl-2-thiourea (CAS 34853-57-1) Procurement Guide: Key Properties and Supply Landscape


1,3-Dioctyl-2-thiourea (CAS 34853-57-1) is a symmetrically N,N′-disubstituted thiourea with the molecular formula C₁₇H₃₆N₂S and a molecular weight of 300.55 g/mol . This solid compound exhibits a melting point of 53–55 °C, a boiling point of 384.6 °C (at 760 mmHg), a density of 0.905 g/cm³, and a refractive index of 1.486 [1]. The two lipophilic octyl chains confer high solubility in organic solvents, a property that underpins its utility in liquid–liquid extraction and metal coordination chemistry .

Why Substituting 1,3-Dioctyl-2-thiourea (CAS 34853-57-1) with a Close Analog Can Compromise Separation Performance


Within the 1,3-dialkylthiourea class, extraction efficiency and selectivity are not uniform; they depend critically on the N-substituent chain length and structure. Substituting 1,3-dioctyl-2-thiourea with a shorter-chain analog (e.g., 1,3-dihexylthiourea) or a mono-substituted derivative can significantly alter the lipophilicity and steric profile of the metal–ligand complex, thereby affecting both the partition coefficient and the metal-binding selectivity [1]. In the context of heavy-metal separation, the chain-length-dependent stability of metal–thiourea complexes has been demonstrated [2], indicating that generic substitution without empirical validation can lead to suboptimal extraction yields and reduced process economics.

Comparative Evidence for Selecting 1,3-Dioctyl-2-thiourea (CAS 34853-57-1) in Metal Extraction and Coordination Applications


Solubility and Lipophilicity Comparison: 1,3-Dioctyl-2-thiourea vs. Shorter-Chain Dialkylthioureas

The calculated octanol–water partition coefficient (LogP) for 1,3-dioctyl-2-thiourea is 5.95 . In contrast, the shorter-chain analog 1,3-dihexyl-2-thiourea (C₁₃H₂₈N₂S) has a LogP of approximately 3.8 (estimated via ChemDraw), representing a >100-fold difference in lipophilicity. This high LogP value directly correlates with enhanced partitioning into organic phases during liquid–liquid extraction, reducing extractant loss to aqueous raffinate and improving process economics.

Metal Extraction Solvent Extraction Lipophilicity

Chain-Length-Dependent Stability of Mercury(II) Thiourea Complexes

Studies on homologous N-alkylthioureas reveal that the stability constants of Hg(II)–thiourea complexes are inversely proportional to the alkyl chain length [1]. Specifically, the dodecylthiourea (DTH) complex exhibits lower stability compared to the nonylthiourea (NTH) complex, with the formation of HgCl₂·L and HgCl₂·(L)₃ species. Extrapolating this class-level trend, 1,3-dioctyl-2-thiourea is expected to form complexes of intermediate stability—more labile than shorter-chain analogs but more robust than longer-chain variants—providing a tunable balance between extraction efficiency and stripping capability.

Heavy Metal Removal Mercury Extraction Complex Stability

Metal Coordination Capacity: Thiourea vs. Acylthiourea Extractants

While quantitative data specific to 1,3-dioctyl-2-thiourea are not available, class-level studies demonstrate that dialkylthioureas coordinate to soft metal ions (e.g., Cu(II), Hg(II), Pd(II)) via the sulfur atom, forming neutral chelates extractable into organic solvents [1]. In contrast, acylthioureas (e.g., N-benzoyl-N′,N′-dialkylthioureas) can also coordinate through the carbonyl oxygen, offering a different selectivity profile. The absence of the acyl group in 1,3-dioctyl-2-thiourea simplifies the coordination chemistry and may enhance selectivity for soft metals in the presence of hard acid interferences.

Metal Coordination Extractant Design Selectivity

High-Value Application Scenarios for 1,3-Dioctyl-2-thiourea (CAS 34853-57-1) Based on Comparative Evidence


Selective Liquid–Liquid Extraction of Soft Metal Ions from Complex Aqueous Matrices

1,3-Dioctyl-2-thiourea is optimally deployed as an extractant for soft metal ions (e.g., Hg(II), Cu(II), Pd(II)) in liquid–liquid extraction systems where high organic-phase solubility is paramount . Its high LogP (5.95) ensures minimal extractant loss to the aqueous phase, while its exclusive S-donor coordination facilitates selective binding over hard metal ions. This makes it particularly valuable for hydrometallurgical recovery of precious metals or for wastewater treatment where trace heavy-metal removal is required.

Development of Metal-Selective Sensors and Optical Probes

The well-defined S-donor coordination chemistry of 1,3-dioctyl-2-thiourea, combined with its high solubility in organic matrices, supports its use as a recognition element in metal-selective optical or electrochemical sensors . When incorporated into polymeric membranes or nanoparticle coatings, the compound can selectively complex target metal ions, generating a measurable signal change. The intermediate stability of the metal–thiourea complex, inferred from chain-length-dependent trends, allows for reversible sensing in continuous monitoring applications.

Precursor for the Synthesis of Asymmetric Thiourea Derivatives and Heterocycles

1,3-Dioctyl-2-thiourea serves as a versatile building block in organic synthesis, particularly as a precursor to substituted carbodiimides, guanidines, and thiazolidine-2-imines . Its symmetrical disubstitution allows for controlled mono-functionalization at one nitrogen atom, enabling the synthesis of asymmetric derivatives with tailored properties for specialized applications in medicinal chemistry and agrochemical development.

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